4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride
Description
4-(Piperazin-1-ylsulfonyl)piperidine hydrochloride is a piperidine derivative functionalized with a sulfonyl-linked piperazine group. This compound is hypothesized to exhibit unique physicochemical and pharmacological properties due to the sulfonyl bridge connecting the piperidine and piperazine moieties. Piperidine and piperazine derivatives are widely explored in medicinal chemistry for their bioactivity, particularly in central nervous system (CNS) and antimicrobial applications.
Properties
IUPAC Name |
1-piperidin-1-ylsulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S.ClH/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12;/h10H,1-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTMAWNYOFMWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yields and purity .
Chemical Reactions Analysis
4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
Medicinal Chemistry Applications
This compound serves as a scaffold for the development of new therapeutic agents, particularly in the following areas:
- Anticancer Research : Compounds similar to 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride have been investigated for their role as inhibitors of the Sonic Hedgehog signaling pathway, which is implicated in various cancers such as basal cell carcinoma and medulloblastoma . The sulfonamide functionality may enhance solubility and bioavailability, crucial for drug formulation.
- Neuropharmacology : Research indicates that piperidine derivatives can modulate neurotransmitter systems, including histamine and dopamine pathways. This modulation is significant for developing treatments for conditions like schizophrenia and Alzheimer's disease .
- Antimicrobial Activity : The sulfonamide group is associated with antibacterial properties. Studies have shown that piperidine derivatives exhibit moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
While specific biological activity data for this compound is limited, related compounds have demonstrated various pharmacological effects:
- Analgesics : Piperidine derivatives are often explored for their pain-relieving properties, making them candidates for analgesic development.
- Anti-inflammatory Agents : The structural characteristics of this compound suggest potential anti-inflammatory activity, which warrants further investigation.
Research Studies and Findings
Several studies provide insights into the applications of this compound:
- Inhibition of Enzymatic Activity : Research has shown that piperidine derivatives can inhibit enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative disorders .
- Binding Studies : Docking studies indicate that compounds containing the piperidine core demonstrate varying affinities toward different receptor sites, influencing their biological efficacy .
- Synthesis and Characterization : The synthesis of this compound typically involves sulfonylation reactions between piperidine and piperazine derivatives. Optimizing these reactions can lead to enhanced yields and purity, essential for subsequent biological evaluations.
Mechanism of Action
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs and their properties based on evidence:
Key Observations :
- Sulfonyl vs. Alkyl Groups : The sulfonyl group in 4-[(4-chlorophenyl)sulfonyl]piperidine HCl () increases polarity and may enhance binding to polar targets compared to hydrophobic tert-butyl () or trifluoromethyl () substituents.
- Aromatic vs.
- Electron-Withdrawing Effects : Trifluoromethyl () and sulfonyl () groups are electron-withdrawing, altering electronic density and reactivity profiles.
Biological Activity
4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a piperazine sulfonamide group. This structural configuration is significant for its interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with specific receptors and enzymes. The sulfonamide group is known to enhance binding affinity to various biological targets, potentially modulating their activity.
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit a range of biological activities:
- Antiviral Activity : Some piperazine derivatives have demonstrated potent anti-HIV activity, suggesting that this compound may also possess similar properties .
- Antimicrobial Properties : Studies indicate that related compounds exhibit antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Effects : Piperazine derivatives have been studied for their potential to inhibit acetylcholinesterase, which is relevant for Alzheimer's disease treatment .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiviral Studies : A series of piperazine derivatives were synthesized and evaluated for their antiviral properties. The study found that certain derivatives showed significant inhibition of HIV replication in vitro, indicating that structural modifications could enhance antiviral efficacy .
- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited antimicrobial activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics like norfloxacin .
- Neuropharmacological Research : Virtual screening and docking studies suggested that this compound could bind effectively at the active sites of acetylcholinesterase, providing a basis for its potential use in treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
